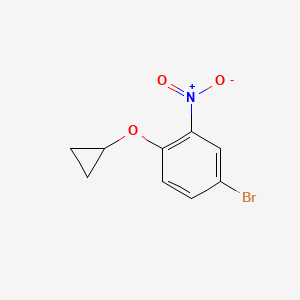

4-Bromo-1-cyclopropoxy-2-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO3 |

|---|---|

Molecular Weight |

258.07 g/mol |

IUPAC Name |

4-bromo-1-cyclopropyloxy-2-nitrobenzene |

InChI |

InChI=1S/C9H8BrNO3/c10-6-1-4-9(14-7-2-3-7)8(5-6)11(12)13/h1,4-5,7H,2-3H2 |

InChI Key |

WJTLOHMTARYHFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

4-Bromo-1-cyclopropoxy-2-nitrobenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-1-cyclopropoxy-2-nitrobenzene

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-1-cyclopropoxy-2-nitrobenzene, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. While publicly available experimental data on this specific molecule is limited, this document synthesizes information from closely related analogues and fundamental principles of organic chemistry to present its core chemical properties, a robust synthetic protocol, and its reactivity in key synthetic transformations. The guide is structured to deliver field-proven insights, explaining the causality behind experimental choices and providing validated, step-by-step methodologies for its synthesis and derivatization.

Introduction and Strategic Importance

4-Bromo-1-cyclopropoxy-2-nitrobenzene is a substituted nitroaromatic compound featuring three key functional groups that impart a rich and versatile reactivity profile: a bromine atom, a nitro group, and a cyclopropoxy ether. This strategic combination makes it a valuable building block in medicinal chemistry and materials science.

-

The Cyclopropyl Moiety: The inclusion of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability and modulate physicochemical properties such as lipophilicity and solubility[1]. The strained ring system can also influence molecular conformation, leading to improved binding affinity for biological targets.

-

The Bromonitroaromatic Core: The aryl bromide serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. The nitro group is a strong electron-withdrawing group that activates the aromatic ring for certain reactions and can be readily reduced to an amine, providing a crucial vector for further molecular elaboration[2].

This guide will elucidate the synthesis of the title compound and explore its utility in cornerstone synthetic reactions, providing researchers with the foundational knowledge to effectively incorporate this scaffold into their research programs.

Physicochemical and Safety Profile

While specific experimental data for 4-Bromo-1-cyclopropoxy-2-nitrobenzene is not extensively documented, the following properties can be predicted based on its structure and comparison to analogous compounds like 4-bromo-1-fluoro-2-nitrobenzene.

Table 1: Physicochemical Properties

| Property | Value / Description | Source / Basis |

| CAS Number | 1373232-32-7 | User Provided |

| Molecular Formula | C₉H₈BrNO₂ | - |

| Molecular Weight | 258.07 g/mol | Calculated |

| Appearance | Expected to be a yellow solid | Analogy to similar nitroaromatics[3] |

| Melting Point | 40 - 42 °C | Vendor Data |

| Boiling Point | ~261 °C | Vendor Data |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | General chemical principles |

| logP (octanol/water) | 2.52 | Vendor Data |

Safety and Handling

As with all nitroaromatic and halogenated compounds, 4-Bromo-1-cyclopropoxy-2-nitrobenzene should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Expected Hazards (based on related compounds[4]):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Always consult a comprehensive Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

Proposed Synthesis: A Mechanistic Approach

The most logical and efficient synthesis of 4-Bromo-1-cyclopropoxy-2-nitrobenzene involves a nucleophilic aromatic substitution (SₙAr) reaction. The precursor, 4-Bromo-1-fluoro-2-nitrobenzene, is an ideal substrate for this transformation. The fluorine atom is an excellent leaving group, and its displacement is highly activated by the strong electron-withdrawing effect of the nitro group positioned ortho and para to it, which stabilizes the negatively charged Meisenheimer complex intermediate[5].

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol: Synthesis

Objective: To synthesize 4-Bromo-1-cyclopropoxy-2-nitrobenzene from 4-Bromo-1-fluoro-2-nitrobenzene.

Materials:

-

4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq)

-

Cyclopropanol (1.2 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add anhydrous THF and cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion) to the stirred THF.

-

Slowly add cyclopropanol dropwise to the NaH suspension. The mixture will effervesce (hydrogen gas evolution). Caution: Hydrogen gas is flammable.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of sodium cyclopropoxide.

-

In a separate flask, dissolve 4-Bromo-1-fluoro-2-nitrobenzene in a minimal amount of anhydrous THF.

-

Add the solution of the aryl fluoride dropwise to the cold sodium cyclopropoxide suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Bromo-1-cyclopropoxy-2-nitrobenzene.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (3H): The spectrum will show three signals in the aromatic region (~7.0-8.5 ppm).

-

One doublet of doublets (dd) for the proton ortho to the bromine.

-

One doublet (d) for the proton ortho to the nitro group.

-

One doublet (d) for the proton meta to the nitro group and ortho to the cyclopropoxy group.

-

-

Cyclopropoxy Protons (5H):

-

One multiplet (methine proton, -O-CH-) shifted downfield due to the ether linkage (~3.8-4.2 ppm).

-

Two multiplets (methylene protons, -CH₂-) in the upfield region, characteristic of the cyclopropyl ring (~0.8-1.2 ppm).

-

¹³C NMR (100 MHz, CDCl₃):

-

Expect 9 distinct carbon signals, including 6 aromatic carbons (4 CH, 2 quaternary), and 3 carbons for the cyclopropyl group (1 CH, 2 CH₂). The carbon bearing the nitro group will be significantly deshielded.

FT-IR (ATR):

-

Strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹.

-

Aromatic C-H stretches above 3000 cm⁻¹.

-

C-O ether stretches around 1250 cm⁻¹ and 1040 cm⁻¹.

-

C-Br stretch in the fingerprint region (< 1000 cm⁻¹).

Chemical Reactivity and Key Transformations

The utility of 4-Bromo-1-cyclopropoxy-2-nitrobenzene lies in its capacity for selective, sequential functionalization at the C-Br bond and the nitro group.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the aryl bromide and an organoboron reagent[7]. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The reactivity of the C-Br bond is generally intermediate between that of C-I (more reactive) and C-Cl (less reactive).

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

To a reaction vessel, add 4-Bromo-1-cyclopropoxy-2-nitrobenzene (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Heat the reaction mixture to 80-100 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. Purify the residue via column chromatography.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides, a transformation of immense importance in pharmaceuticals[8]. This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. While the C-Br bond is the typical reactive site, it is noteworthy that under certain conditions, the C-NO₂ bond can also undergo amination, though this is less common[9].

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

-

In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%) to a dry reaction vessel.

-

Add 4-Bromo-1-cyclopropoxy-2-nitrobenzene (1.0 eq), the desired amine (1.1-1.3 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. Purify the residue via column chromatography.

Reduction of the Nitro Group

The reduction of the nitro group to an aniline is a pivotal step, transforming the electron-withdrawing nature of the substituent into an electron-donating and highly nucleophilic amino group[2]. The key challenge is achieving chemoselectivity, i.e., reducing the nitro group without causing hydrodebromination (loss of the bromine atom).

Common Reductive Strategies:

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) can be very effective but carries a higher risk of dehalogenation. Raney Nickel is often a safer choice for halogenated substrates.

-

Metal-Acid Systems: Reagents like iron (Fe) powder in acetic acid or ammonium chloride, or tin(II) chloride (SnCl₂) in HCl, are robust, economical, and generally do not affect the C-Br bond.

Caption: Chemoselective reduction of the nitro group.

-

To a round-bottom flask, add 4-Bromo-1-cyclopropoxy-2-nitrobenzene (1.0 eq) and a solvent mixture such as ethanol/water (e.g., 4:1).

-

Add ammonium chloride (NH₄Cl, 4-5 eq) and iron powder (Fe, 4-5 eq).

-

Heat the resulting suspension to reflux (typically 80-90 °C) with vigorous stirring.

-

Monitor the reaction by TLC. The disappearance of the yellow color of the starting material is often a good visual indicator of progress.

-

Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.

-

Filter the hot suspension through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent to yield the crude aniline, which can be purified further if necessary.

Conclusion

4-Bromo-1-cyclopropoxy-2-nitrobenzene emerges as a highly valuable and strategically designed synthetic intermediate. Its architecture allows for a predictable and sequential manipulation of its functional groups. The C-Br bond provides reliable access to complex biaryl and arylamine structures through well-established palladium-catalyzed coupling reactions, while the nitro group serves as a masked amine that can be revealed chemoselectively. This guide provides the necessary theoretical grounding and practical protocols to empower researchers to confidently synthesize and utilize this potent building block in the pursuit of novel pharmaceuticals and advanced materials.

References

-

PubChem. (n.d.). 4-Bromo-2-cyclopropyl-1-nitrobenzene. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved March 7, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 7, 2026, from [Link]

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved March 7, 2026, from [Link]

-

Ali, Q., et al. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1148. [Link]

-

Inoue, F., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. [Link]

-

Chegg. (2019, April 14). The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved March 7, 2026, from [Link]

-

Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave [Master's Thesis, The University of Texas Rio Grande Valley]. ScholarWorks @ UTRGV. [Link]

-

LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

-

Master Organic Chemistry. (2026, March 5). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. Retrieved March 7, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 5. chegg.com [chegg.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. ikm.org.my [ikm.org.my]

- 9. benchchem.com [benchchem.com]

4-Bromo-1-cyclopropoxy-2-nitrobenzene: Structural Nomenclature, Synthesis, and Applications in Advanced Drug Development

Executive Summary

In the landscape of modern small-molecule drug discovery, the strategic selection of functionalized aromatic building blocks dictates the success of downstream lead optimization. 4-Bromo-1-cyclopropoxy-2-nitrobenzene (CAS: 1243365-13-0) represents a highly privileged, multi-functional scaffold. By integrating a rigid cyclopropoxy ether, a reducible nitro group, and a cross-coupling-ready bromide, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors, GPCR modulators, and targeted protein degraders (PROTACs).

This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical properties, mechanistic synthesis pathways, and validated laboratory protocols designed for high-yield, scalable production.

Chemical Nomenclature & Structural Analysis

The IUPAC name 4-bromo-1-cyclopropoxy-2-nitrobenzene systematically defines the spatial arrangement of three distinct functional groups around a central benzene ring, each serving a specific chemical or biological purpose:

-

Base Structure (Benzene): The planar aromatic core provides the foundational

-system. -

Position 1 (Cyclopropoxy Group): Unlike a flexible linear alkoxy group (e.g., ethoxy or propoxy), the cyclopropoxy moiety introduces significant conformational rigidity. In medicinal chemistry, this acts as a bioisostere that occupies specific lipophilic pockets in target proteins with lower entropic penalty upon binding. Furthermore, it is highly resistant to CYP450-mediated O-dealkylation, mitigating a common metabolic liability[1].

-

Position 2 (Nitro Group): The strongly electron-withdrawing

group serves a dual purpose. Synthetically, it activates the ortho-position (Position 1) for Nucleophilic Aromatic Substitution ( -

Position 4 (Bromo Group): The heavy halogen provides a reliable, regioselective handle for transition-metal-catalyzed carbon-carbon or carbon-heteroatom bond formations (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings)[3].

Physicochemical Properties

To facilitate computational modeling and synthetic planning, the core physicochemical parameters of 4-bromo-1-cyclopropoxy-2-nitrobenzene are summarized below.

| Property | Value |

| IUPAC Name | 4-Bromo-1-cyclopropoxy-2-nitrobenzene |

| CAS Registry Number | 1243365-13-0 |

| Molecular Formula | |

| Molecular Weight | 258.07 g/mol |

| Exact Mass | 256.9687 Da |

| Topological Polar Surface Area (TPSA) | 55.1 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Mechanistic Synthesis Workflows

The synthesis of 4-bromo-1-cyclopropoxy-2-nitrobenzene typically proceeds via one of two primary mechanistic routes, depending on the availability of starting materials and scale requirements.

Route A: Nucleophilic Aromatic Substitution ( )

This is the preferred route for scale-up due to its high atom economy and simple purification. It utilizes 4-bromo-1-fluoro-2-nitrobenzene as the starting material[4]. The highly electronegative fluorine atom is activated by the strongly electron-withdrawing ortho-nitro group, stabilizing the Meisenheimer complex intermediate. Cyclopropanol acts as the nucleophile in the presence of a mild, non-nucleophilic base like Cesium Carbonate (

Route B: Mitsunobu Reaction

When starting from 4-bromo-2-nitrophenol , the Mitsunobu reaction can be employed[5]. This utilizes cyclopropanol, triphenylphosphine (

Logical workflow for synthesizing 4-bromo-1-cyclopropoxy-2-nitrobenzene via SNAr or Mitsunobu.

Experimental Protocol: Methodology

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the

Reagents & Materials:

-

4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv, 10.0 mmol, 2.20 g)[4]

-

Cyclopropanol (1.5 equiv, 15.0 mmol, 0.87 g)

-

Cesium Carbonate (

) (2.0 equiv, 20.0 mmol, 6.52 g) -

Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Procedure:

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-fluoro-2-nitrobenzene and anhydrous DMF under an inert argon atmosphere.

-

Base Addition: Add finely powdered

to the stirring solution. The mixture will form a heterogeneous suspension. -

Nucleophile Addition: Add cyclopropanol dropwise over 5 minutes via syringe.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80°C using a pre-calibrated oil bath.

-

In-Process Control (IPC): After 4 hours, sample 50 µL of the reaction mixture, quench with water, extract with ethyl acetate, and analyze via LC-MS or TLC (Hexanes:EtOAc 8:2). The reaction is deemed complete when the starting material peak (

220) is completely consumed. -

Workup: Cool the mixture to room temperature. Pour the suspension into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with 5% aqueous

(3 x 50 mL) to remove residual DMF, followed by brine (50 mL). -

Drying & Concentration: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure to yield the crude product. -

Purification: Purify via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford 4-bromo-1-cyclopropoxy-2-nitrobenzene as a pale yellow solid.

Applications in Drug Development

The true value of 4-bromo-1-cyclopropoxy-2-nitrobenzene lies in its downstream derivatization. Drug development professionals utilize this scaffold to rapidly generate diverse chemical libraries.

The standard sequence involves a chemoselective nitro reduction (using

Downstream derivatization pathways for API development utilizing the target scaffold.

By locking the ether oxygen's conformation, the cyclopropoxy group restricts the number of rotatable bonds, thereby lowering the entropic penalty upon binding to a target receptor (e.g., a kinase hinge region). This makes 4-bromo-1-cyclopropoxy-2-nitrobenzene an indispensable tool in the modern medicinal chemist's arsenal.

References

- Google Patents. "Aryldihydro-2H-benzo[b][1,4]oxazinesulfonamides and related compounds for use as RORγ agonists".

-

Humboldt University. "4-Bromo-1-isopropoxy-2-nitrobenzene: A High-Purity Organic Compound". Retrieved from[Link]

- Google Patents. "Aryl dihydro-2h-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of rory and the treatment of disease".

Sources

- 1. Pannellum [gis.humboldt.edu]

- 2. CN107980042B - Aryldihydro-2H-benzo[b][1,4]oxazinesulfonamides and related compounds for use as RORγ agonists and for the treatment of disease - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Bromo-1-fluoro-2-nitrobenzene 96 364-73-8 [sigmaaldrich.com]

- 5. 7693-52-9|4-Bromo-2-nitrophenol|BLD Pharm [bldpharm.com]

Methodological & Application

Synthesis of 4-Bromo-1-cyclopropoxy-2-nitrobenzene from 4-bromo-1-fluoro-2-nitrobenzene

Executive Summary

This technical guide details the optimized protocol for synthesizing 4-Bromo-1-cyclopropoxy-2-nitrobenzene from 4-bromo-1-fluoro-2-nitrobenzene . This transformation utilizes a nucleophilic aromatic substitution (

Cyclopropyl ethers are increasingly valued in medicinal chemistry as bioisosteres of methoxy groups, offering improved metabolic stability (blocking dealkylation) and distinct conformational properties [1]. This protocol prioritizes a Cesium Carbonate (

Strategic Analysis & Mechanism

Retrosynthetic Logic

The target molecule contains two potential leaving groups: a fluoride at C1 and a bromide at C4.

-

Regioselectivity Control: The nitro group at C2 is ortho to the fluoride and meta to the bromide. In

reactions, the inductive electron-withdrawing effect of the nitro group strongly activates the ortho position. Furthermore, fluoride is a superior leaving group to bromide in -

Nucleophile Selection: Cyclopropanol is used as the pronucleophile. Due to the strain energy of the cyclopropyl ring (~27.5 kcal/mol), care must be taken to avoid radical or acidic conditions that could trigger ring opening.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The cyclopropoxide anion (generated in situ) attacks the C1 position, forming a resonance-stabilized Meisenheimer complex. Re-aromatization expels the fluoride ion.

Figure 1: Mechanistic pathway of the regioselective

Experimental Design

Reagent Selection and Stoichiometry

| Reagent | Role | Equiv. | Rationale |

| 4-Bromo-1-fluoro-2-nitrobenzene | Substrate | 1.0 | Electrophile.[1] Activated by o-NO2. |

| Cyclopropanol | Nucleophile | 1.5 | Slight excess ensures full conversion. |

| Cesium Carbonate ( | Base | 1.5 | Mild, non-nucleophilic base. Superior solubility in DMF compared to |

| DMF (N,N-Dimethylformamide) | Solvent | - | Polar aprotic solvent promotes |

Key Process Parameters

-

Temperature: 75 °C .

-

Why: Literature precedents for cyclopropoxylation of fluoronitrobenzenes indicate 75 °C is optimal [3]. Lower temperatures result in sluggish kinetics; higher temperatures (>100 °C) risk cyclopropyl ring degradation or competitive displacement of the bromide.

-

-

Concentration: 0.2 M to 0.5 M (relative to substrate).

-

Atmosphere: Nitrogen or Argon (anhydrous conditions prevent hydrolysis of the fluoride to the phenol).

Detailed Protocol

Equipment Setup

-

Three-neck round-bottom flask (sized 5x reaction volume).

-

Temperature probe (internal monitoring is critical).

-

Nitrogen inlet/outlet.[4]

-

Magnetic stir bar or overhead stirrer (for scales >10g).

Step-by-Step Procedure

Step 1: Reactor Charging

-

Flame-dry the glassware and cool under a stream of nitrogen.

-

Charge 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv) into the flask.

-

Add anhydrous DMF (approx. 5 mL per gram of substrate). Stir to dissolve.

-

Add Cyclopropanol (1.5 equiv) to the solution at Room Temperature (RT).

Step 2: Base Addition (Exotherm Control)

5. Add

- Note: Although

Step 3: Reaction 6. Heat the reaction mixture to 75 °C . 7. Maintain agitation and temperature for 4–6 hours . 8. In-Process Control (IPC): Monitor by HPLC or TLC (Eluent: 10% EtOAc/Hexanes).

- Target: >98% consumption of starting material.

- Observation: Product will be less polar (higher

Step 4: Workup 9. Cool the mixture to RT. 10. Pour the reaction mixture slowly into Ice-Water (10x reaction volume) with vigorous stirring.

- Observation: The product may precipitate as a solid or oil.

- Extract with Ethyl Acetate (EtOAc) (3 x volumes).

- Critical Wash: Wash the combined organic layers with 5% LiCl solution (2x) followed by Brine (1x).

- Why: LiCl is highly effective at removing residual DMF from the organic phase, preventing issues during concentration.

- Dry over anhydrous

Step 5: Purification 14. Purify the crude residue via silica gel flash chromatography.

- Gradient: 0%

- Yield Expectation: 85–92%.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Analytical Data & QC

Upon isolation, the product should be verified using the following parameters:

-

Physical State: Yellow to orange solid/oil.

-

NMR (400 MHz,

- ~7.95 (d, 1H, Ar-H, meta to ether).

- ~7.60 (dd, 1H, Ar-H).

- ~7.30 (d, 1H, Ar-H, ortho to ether).

- ~3.85 (m, 1H, O-CH-cyclopropyl).

-

~0.60–0.90 (m, 4H, cyclopropyl

-

LC-MS: Observe

or

Safety & Troubleshooting

Safety Hazards

-

Cyclopropanol: Flammable liquid.[5] Potential for ring strain release. Handle in a fume hood.

-

4-Bromo-1-fluoro-2-nitrobenzene: Skin and eye irritant. Potential sensitizer.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Temperature too low or wet DMF. | Increase temp to 80 °C; Ensure DMF is anhydrous (Karl Fischer < 0.05%). |

| Hydrolysis (Phenol formation) | Water in reaction. | Dry glassware thoroughly; use fresh anhydrous DMF. |

| Impurity: Bromine displacement | Temperature too high (>100°C).[5] | Strictly control temp at 75 °C. |

| Emulsion during workup | DMF presence. | Add more water to aqueous layer; use LiCl wash to break emulsion. |

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

Jin, H., et al. (2019).[9] One-Pot Approach for

Reaction of Fluoroaromatic Compounds with Cyclopropanol. Synlett, 30(09), 982-986. -

BenchChem Protocols. (2025). General procedures for nucleophilic aromatic substitution of fluoronitrobenzenes.

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. EP0091011A2 - Process for the preparation of phenyl ethers - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Nucleophilic aromatic substitution of 4-Bromo-1-cyclopropoxy-2-nitrobenzene

Application Note: Regioselective SNAr Synthesis of 4-Bromo-1-cyclopropoxy-2-nitrobenzene

Part 1: Strategic Overview & Chemical Logic

The "Chemist's Perspective"

The synthesis of 4-Bromo-1-cyclopropoxy-2-nitrobenzene represents a classic challenge in regioselective Nucleophilic Aromatic Substitution (SNAr). This molecule is a high-value pharmacophore, serving as a critical intermediate for phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents.

The core challenge lies in the chemoselectivity required to install the cyclopropyl ether while preserving the aryl bromide for downstream diversification.

-

The Trap: A novice might attempt to displace the bromine. However, the bromine is located meta to the nitro group, rendering it electronically deactivated toward SNAr.

-

The Solution: We utilize 4-bromo-1-fluoro-2-nitrobenzene as the starting material.[1][2][3] The fluorine atom is ortho to the nitro group. This geometric arrangement lowers the energy of the transition state (Meisenheimer complex) significantly, allowing for mild, highly selective displacement of the fluoride by the cyclopropoxide anion, leaving the bromide untouched.

Mechanistic Pathway & Regioselectivity

The reaction follows an addition-elimination mechanism.[4][5][6] The nitro group acts as the requisite electron-withdrawing group (EWG).

-

Ortho-Activation: The nitro group at position 2 stabilizes the negative charge in the Meisenheimer intermediate via resonance only when the nucleophile attacks position 1 (the C-F bond).

-

Meta-Deactivation: Attack at position 4 (the C-Br bond) results in a negative charge that cannot be delocalized onto the nitro group, making the activation energy prohibitively high for standard SNAr conditions.

Figure 1: Mechanistic divergence showing the kinetic preference for ortho-fluorine displacement over meta-bromine.

Part 2: Experimental Protocol

Objective: Synthesize 4-Bromo-1-cyclopropoxy-2-nitrobenzene on a 10g scale with >95% purity.

Reagents & Materials

| Reagent | Equiv. | Role | Critical Attribute |

| 4-Bromo-1-fluoro-2-nitrobenzene | 1.0 | Substrate | Purity >98%; clear yellow liquid/low melting solid. |

| Cyclopropanol | 1.2 | Nucleophile | Acid Sensitive. Store cold. Check for ring-opening (propanal) via NMR. |

| Sodium Hydride (NaH) | 1.3 | Base | 60% dispersion in oil. Must be dry. |

| THF (Tetrahydrofuran) | 10 Vol | Solvent | Anhydrous (Water <50 ppm) to prevent phenol formation. |

Step-by-Step Methodology

Step 1: Alkoxide Formation (The "De-protonation")

-

Oven-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Charge NaH (60% dispersion, 1.3 equiv) into the flask.

-

Optional wash: Wash NaH with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to aliphatics. (Usually unnecessary for this scale).

-

Add Anhydrous THF (5 Vol) and cool the suspension to 0°C using an ice bath.

-

Add Cyclopropanol (1.2 equiv) dropwise via syringe over 15 minutes.

-

Observation: Hydrogen gas evolution (

) will be vigorous. Ensure proper venting. -

Checkpoint: Stir at 0°C for 30 minutes until gas evolution ceases. The solution should become slightly turbid/clear.

-

Step 2: The SNAr Reaction

-

Dissolve 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv) in Anhydrous THF (5 Vol) .

-

Add the substrate solution dropwise to the cold cyclopropoxide solution over 20 minutes.

-

Exotherm Control: Maintain internal temperature <5°C during addition.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2–4 hours.

-

Monitoring: Check HPLC/TLC. The limiting reagent (Fluoro-arene) should be consumed (<1%).

-

Step 3: Quench & Workup

-

Cool the mixture to 0°C.

-

Carefully quench with Saturated NH₄Cl solution (dropwise initially to kill excess NaH).

-

Dilute with Ethyl Acetate (EtOAc) and Water.

-

Separate phases. Extract the aqueous layer with EtOAc (2x).

-

Combine organics and wash with:

-

Water (1x)

-

Brine (1x)

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Crude Appearance: Orange/Yellow oil or solid.

-

Method: Recrystallization is preferred for stability.

-

Solvent System: Ethanol/Water or Hexanes/EtOAc.

-

-

Alternative: Silica Gel Chromatography (0-10% EtOAc in Hexanes). The product is less polar than the phenol byproduct.

Part 3: Process Control & Troubleshooting

Critical Control Points (CCP)

| Issue | Symptom | Root Cause | Corrective Action |

| Low Yield | High recovery of starting material. | Incomplete deprotonation of cyclopropanol. | Ensure NaH is fresh; extend alkoxide formation time. |

| Impurity: Phenol | Peak at [M-Cyclopropyl+H]. | Water in solvent reacted with F-arene. | Use strictly anhydrous THF; dry glassware. |

| Impurity: Propanal | Aldehyde peaks in NMR. | Ring Opening of cyclopropanol. | Avoid acidic conditions; keep temperature <40°C. |

| Regio-isomer | Br displaced instead of F. | Impossible under these conditions. | If observed, check starting material identity.[7] |

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis.

Part 4: Downstream Utility & Stability

Why doesn't the Bromine react? In the final product, the bromine atom remains intact. This is a feature, not a bug. The bromine is positioned meta to the nitro group and para to the newly installed cyclopropoxy group.

-

SNAr Inertness: The cyclopropoxy group is electron-donating (via resonance), which deactivates the ring toward further nucleophilic attack. The nitro group cannot stabilize a negative charge at the 4-position.

-

Cross-Coupling Ready: The 4-Bromo handle is perfectly situated for Palladium-catalyzed reactions (Suzuki-Miyaura or Buchwald-Hartwig) to build complex scaffolds, such as those found in Roflumilast analogs.

Storage Protocol:

-

Store at 2-8°C.

-

Protect from light (nitro compounds can be photosensitive).

-

Cyclopropyl ethers are generally stable to base but can cleave under strong Lewis Acid conditions (e.g.,

).

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[4][5][6][8][9][10][11] Chemical Reviews. Link

-

Lynch, S. M., et al. (2008). Dibenzazepines and dibenzoxazepines as sodium channel blockers.[2] (Demonstrates use of 4-bromo-1-fluoro-2-nitrobenzene as a scaffold). Link

-

Sigma-Aldrich. (2023). Product Specification: 4-Bromo-1-fluoro-2-nitrobenzene.[1][2][3][12]Link

-

Pressbooks/KPU. (2021). Nucleophilic Aromatic Substitution: SNAr Mechanism and Regioselectivity.Link

Sources

- 1. 4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-ブロモ-1-フルオロ-2-ニトロベンゼン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. orgosolver.com [orgosolver.com]

- 7. osti.gov [osti.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Advanced Application Note: 4-Bromo-1-cyclopropoxy-2-nitrobenzene in Heterocyclic Synthesis

Executive Summary

The incorporation of the cyclopropyl fragment into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. Cyclopropyl rings enhance metabolic stability, improve brain permeability, and conformationally restrict pharmacophores to reduce off-target effects [1]. However, the direct installation of a cyclopropoxy group onto an aromatic core is notoriously difficult. Traditional nucleophilic aromatic substitution (SNAr) or Ullmann-type couplings using cyclopropanol often suffer from low yields due to the poor nucleophilicity and high ring strain of the cyclopropyl system.

4-Bromo-1-cyclopropoxy-2-nitrobenzene (CAS: 1243365-13-0) circumvents these synthetic bottlenecks by providing a pre-installed cyclopropoxy ether on a highly versatile 1,2,4-trisubstituted benzene scaffold. The orthogonal reactivity of its two functional handles—a reducible nitro group and a cross-coupling-ready bromide—makes it an elite building block for constructing complex, cyclopropoxy-substituted heterocycles such as indoles and quinolines.

Physicochemical Properties & Specifications

| Property | Specification |

| Chemical Name | 4-Bromo-1-cyclopropoxy-2-nitrobenzene |

| CAS Number | 1243365-13-0 |

| Molecular Formula | C9H8BrNO3 |

| Molecular Weight | 258.07 g/mol |

| SMILES | O(C1CC1)c1ccc(Br)cc1=O |

| Structural Features | Ortho-substituted nitroarene; para-bromo ether |

Mechanistic Insights: The Strategic Value of the Scaffold

The true power of 4-bromo-1-cyclopropoxy-2-nitrobenzene lies in its regiochemistry.

-

The Nitro Handle (C2): The nitro group is positioned ortho to the cyclopropoxy group. This specific steric environment is an absolute requirement for the Bartoli indole synthesis, where the bulky ortho substituent forces the nitro group out of the aromatic plane, facilitating nucleophilic attack by Grignard reagents [2]. Alternatively, reduction of the nitro group yields 5-bromo-2-cyclopropoxyaniline, a direct precursor for quinoline and benzoxazine scaffolds.

-

The Bromo Handle (C4): Positioned para to the electron-donating cyclopropoxy group and meta to the electron-withdrawing nitro group, the C-Br bond is highly activated for palladium-catalyzed oxidative addition, enabling late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Key Synthetic Workflows & Protocols

Workflow A: Bartoli Synthesis of 4-Bromo-7-cyclopropoxy-1H-indole

The Bartoli indole synthesis transforms ortho-substituted nitroarenes into 7-substituted indoles using vinyl Grignard reagents. The pre-existing cyclopropoxy group at C1 serves as the mandatory ortho-substituent, directing cyclization to the unsubstituted C3 position.

Fig 1: Bartoli indole synthesis pathway yielding 4-bromo-7-cyclopropoxy-1H-indole.

Step-by-Step Protocol:

-

Preparation: Flame-dry a 100 mL three-neck round-bottom flask under N2. Add 4-bromo-1-cyclopropoxy-2-nitrobenzene (1.0 equiv, 5.0 mmol) and dissolve in anhydrous THF (25 mL).

-

Cryogenic Control: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath. Causality: Maintaining -40 °C is critical; higher temperatures lead to over-reduction to the aniline, while lower temperatures stall the initial Grignard attack.

-

Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 3.0 equiv, 15.0 mL) dropwise over 20 minutes. Causality: Exactly 3 equivalents are required. Eq 1 reduces the nitro group to a nitroso intermediate; Eq 2 attacks the nitroso oxygen to trigger the [3,3]-sigmatropic rearrangement; Eq 3 deprotonates the newly formed pyrrole ring to drive rearomatization [2].

-

Reaction & Quench: Stir at -40 °C for 1.5 hours. Quench rapidly with saturated aqueous NH4Cl (20 mL) at -40 °C, then allow to warm to room temperature.

-

Workup: Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the indole.

Workflow B: Skraup Synthesis of 5-Bromo-8-cyclopropoxyquinoline

Reduction of the nitro group generates 5-bromo-2-cyclopropoxyaniline, which can undergo a Skraup condensation to form a functionalized quinoline [3].

Fig 2: Two-step Skraup synthesis pathway to 5-bromo-8-cyclopropoxyquinoline.

Step-by-Step Protocol:

-

Nitro Reduction: Suspend 4-bromo-1-cyclopropoxy-2-nitrobenzene (5.0 mmol), Iron powder (25.0 mmol), and NH4Cl (25.0 mmol) in a mixture of EtOH/H2O (4:1, 25 mL). Reflux at 80 °C for 2 hours. Filter hot through a Celite pad to remove iron salts, concentrate, and extract with DCM to yield 5-bromo-2-cyclopropoxyaniline.

-

Skraup Cyclization: In a heavy-walled pressure tube, combine the aniline (1.0 equiv), glycerol (3.0 equiv), and nitrobenzene (0.5 equiv). Slowly add concentrated H2SO4 (4.0 equiv) while stirring.

-

Heating: Heat the mixture to 150 °C for 4 hours. Causality: H2SO4 acts as a dehydrating agent to convert glycerol into acrolein in situ, and as an acid catalyst for the Michael addition. Nitrobenzene acts as a mild oxidant to convert the intermediate dihydroquinoline into the fully aromatic quinoline.

-

Workup: Cool to 0 °C, neutralize carefully with 6M NaOH to pH 8. Extract with DCM (3 × 40 mL), dry, and purify via column chromatography.

Workflow C: Suzuki-Miyaura Cross-Coupling

The C4-bromide is highly amenable to palladium-catalyzed cross-coupling, allowing the introduction of diverse aryl or heteroaryl groups prior to heterocyclic ring closure.

Fig 3: Suzuki-Miyaura cross-coupling for late-stage aryl diversification.

Step-by-Step Protocol:

-

Reaction Setup: In a Schlenk tube, combine 4-bromo-1-cyclopropoxy-2-nitrobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Degassing: Add a degassed mixture of 1,4-dioxane and H2O (4:1, 10 mL). Purge the tube with N2 for 10 minutes. Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step of the catalytic cycle, preventing protodeboronation of the boronic acid.

-

Coupling: Heat at 90 °C for 12 hours. Cool to room temperature, dilute with water, and extract with EtOAc. Purify via silica gel chromatography.

Quantitative Data Summary

| Target Scaffold | Reaction Type | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |

| 4-Bromo-7-cyclopropoxy-1H-indole | Bartoli Indole Synthesis | VinylMgBr (3 eq), THF | -40 | 1.5 | 65 - 72 |

| 5-Bromo-2-cyclopropoxyaniline | Nitro Reduction | Fe, NH4Cl, EtOH/H2O | 80 | 2.0 | 90 - 95 |

| 5-Bromo-8-cyclopropoxyquinoline | Skraup Synthesis | Glycerol, H2SO4, PhNO2 | 150 | 4.0 | 55 - 60 |

| 4-Phenyl-1-cyclopropoxy-2-nitrobenzene | Suzuki Coupling | PhB(OH)2, Pd(dppf)Cl2 | 90 | 12.0 | 85 - 90 |

Troubleshooting & Best Practices

-

Grignard Quality in Bartoli Synthesis: The yield of the Bartoli reaction is highly dependent on the quality of the vinylmagnesium bromide. Always titrate the Grignard reagent prior to use. Old or degraded Grignard reagents will lead to incomplete conversion and unreacted nitroso intermediates.

-

Exotherm Control in Skraup: The addition of sulfuric acid to glycerol and aniline is highly exothermic. Perform the addition at 0 °C to prevent premature charring of the glycerol, which drastically reduces the yield of the quinoline.

-

Storage: 4-Bromo-1-cyclopropoxy-2-nitrobenzene should be stored in a cool, dry place (2-8 °C) protected from light, as prolonged UV exposure can cause degradation of the nitro group.

References

-

Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016, 59(19), 8712-8756. URL:[Link]

-

Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989, 30(16), 2129-2132. URL:[Link]

-

Prajapati, S. M.; Patel, K. D.; Vekariya, R. H.; Panchal, S. N.; Patel, H. D. "Recent advances in the synthesis of quinolines: a review." RSC Advances, 2014, 4, 24463-24476. URL:[Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

Analytical methods for 4-Bromo-1-cyclopropoxy-2-nitrobenzene characterization

Executive Summary

This application note details the structural characterization and purity profiling of 4-Bromo-1-cyclopropoxy-2-nitrobenzene , a critical intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, PDE4 inhibitors). The presence of the cyclopropyl ether moiety presents unique analytical challenges due to its potential acid-lability and specific NMR signature.

This guide provides a validated workflow for:

-

Identity Confirmation: Using 1H-NMR and MS to distinguish the cyclopropoxy group from isomeric allylic ethers.

-

Purity Analysis: A reverse-phase HPLC method optimized to separate the target from its primary degradation product, 4-bromo-2-nitrophenol .

-

Stability Profiling: Protocols to ensure the integrity of the strained cyclopropyl ring during handling.

Physicochemical Profile & Safety

| Property | Value / Description |

| Compound Name | 4-Bromo-1-cyclopropoxy-2-nitrobenzene |

| Molecular Formula | C₉H₈BrNO₃ |

| Molecular Weight | 258.07 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, Acetonitrile, Ethyl Acetate; Insoluble in Water. |

| LogP (Predicted) | ~3.2 - 3.5 |

| Key Hazard | Acid Sensitivity: The cyclopropyl ether can undergo ring-opening hydrolysis in strong acids to form 4-bromo-2-nitrophenol and propionaldehyde. |

Analytical Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect the specific hydrolytic impurity (4-Bromo-2-nitrophenol).

Method Rationale (Expert Insight)

Standard acidic mobile phases (e.g., 0.1% TFA) can catalyze the hydrolysis of cyclopropyl ethers over time, leading to on-column degradation and "ghost peaks." This protocol uses Formic Acid (0.1%) which is milder, but mandates a neutral diluent for sample preparation to ensure solution stability.

Experimental Conditions

-

Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (High pH stability, robust peak shape).

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 0.5 mL/min.

-

Column Temp: 40°C.

-

Detection: UV at 254 nm (primary) and 210 nm (impurity sensitivity).

-

Injection Volume: 5 µL.

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 1.0 | 5 | Hold |

| 8.0 | 95 | Linear Gradient |

| 10.0 | 95 | Wash |

| 10.1 | 5 | Re-equilibration |

| 13.0 | 5 | End |

Sample Preparation (Critical)

-

Diluent: Acetonitrile:Water (50:50). Do not use acidified diluents.

-

Concentration: 0.5 mg/mL.

-

Stability Check: Inject sample immediately. Re-inject after 4 hours to confirm no growth of the phenol peak (RRT ~0.6-0.7).

Analytical Protocol B: Nuclear Magnetic Resonance (NMR)

Objective: Structural confirmation. The cyclopropyl ether presents a diagnostic high-field pattern that distinguishes it from alkyl or allyl ethers.

1H-NMR Assignment (400 MHz, DMSO-d₆)

| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-H3 | 8.12 | Doublet (J ≈ 2.5 Hz) | 1H | Deshielded by ortho-NO₂ and meta-Br. |

| Ar-H5 | 7.78 | dd (J ≈ 9.0, 2.5 Hz) | 1H | Ortho to Br, meta to NO₂. |

| Ar-H6 | 7.45 | Doublet (J ≈ 9.0 Hz) | 1H | Ortho to O-Cp (Shielded by electron donation). |

| Cp-CH | 4.05 | Multiplet (Septet-like) | 1H | Methine proton on oxygen-bearing carbon. |

| Cp-CH₂ | 0.60 – 0.90 | Multiplet (Complex) | 4H | Diagnostic high-field cyclopropyl methylene protons. |

Expert Note: The cyclopropyl methylene protons (0.6–0.9 ppm) are the "fingerprint" of this molecule. If these signals appear as a doublet/triplet at 1.0–1.5 ppm, the ring has opened (propyl) or is isomeric (isopropyl).

Analytical Protocol C: Mass Spectrometry (MS)

Objective: Confirmation of the bromine isotope pattern.

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Observed Mass:

-

[M+H]⁺: 258.0 and 260.0 m/z.

-

Isotope Ratio: 1:1 intensity (Signature of ⁷⁹Br and ⁸¹Br).

-

-

Fragmentation: Loss of NO₂ [M-46] or loss of the cyclopropyl radical may be observed at higher collision energies.

Impurity Fate & Synthesis Logic

The following diagram illustrates the synthesis pathway and the origin of critical impurities. This logic drives the impurity profiling strategy.

Caption: Synthesis and Degradation Pathway. The primary stability risk is the acid-catalyzed ring opening yielding the phenol impurity.

References

-

Gao, X., et al. (2011). "Synthesis and crystal structure of 4-Bromo-1-nitrobenzene derivatives." Acta Crystallographica Section E, 67(2), o548. Link

-

Rappoport, Z. (Ed.). (1987). The Chemistry of the Cyclopropyl Group. John Wiley & Sons. (Fundamental reference for cyclopropyl ether stability and NMR shifts). Link

-

BenchChem Technical Support. (2025). "Preserving the Cyclopropyl Moiety in Chemical Reactions." (General guide on cyclopropyl stability). Link

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Reference for NMR chemical shift assignments of cyclopropyl and nitro-aromatics). Link

Process Development & Scale-Up: Synthesis of 4-Bromo-1-cyclopropoxy-2-nitrobenzene

Executive Summary

This application note details the process chemistry and scale-up protocols for 4-Bromo-1-cyclopropoxy-2-nitrobenzene , a critical intermediate in the synthesis of HIF-2

While laboratory-scale synthesis often utilizes cesium carbonate (

Retrosynthetic Strategy & Route Selection

Route Comparison

The introduction of the cyclopropyl ether moiety onto an electron-deficient aromatic ring can be achieved via two primary pathways. The selection for scale-up is driven by Process Mass Intensity (PMI) and safety.

| Feature | Route A: Mitsunobu Reaction | Route B: |

| Starting Material | 4-Bromo-2-nitrophenol | 4-Bromo-1-fluoro-2-nitrobenzene |

| Reagents | Cyclopropanol, | Cyclopropanol, Base ( |

| Atom Economy | Poor (Generates | High (Generates salt byproduct only) |

| Purification | Difficult (Removal of phosphine oxide) | Simple (Aqueous wash/Crystallization) |

| Scalability | Low (Reagents are shock-sensitive/expensive) | High (Robust, exothermic but manageable) |

Mechanistic Pathway

The selected route utilizes the strong electron-withdrawing nature of the ortho-nitro group to activate the fluorine atom for displacement by the cyclopropoxide anion.

Caption: Figure 1.

Critical Safety Parameters (Calorimetry)

WARNING: Nitro-aromatic compounds are potentially energetic. The reaction involves the generation of hydrogen gas (if using NaH) or significant exotherms (using alkoxides).

-

Thermal Onset (

): Differential Scanning Calorimetry (DSC) of the reaction mixture typically shows exotherms beginning >100°C. However, the accumulation of unreacted cyclopropoxide can lead to runaway conditions. -

Adiabatic Temperature Rise (

): The displacement reaction is exothermic ( -

Gas Evolution: If using NaH,

gas evolution is instantaneous. If using

Optimized Protocol (Scale-Up Ready)

Scale: 1.0 kg Input (4-Bromo-1-fluoro-2-nitrobenzene) Expected Yield: 88-93% Purity: >99.5% (a/a)

Reagents & Materials

-

Substrate: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv, 1.0 kg)

-

Nucleophile: Cyclopropanol (1.2 equiv, 0.316 kg)

-

Base: Potassium tert-butoxide (

) (1.3 equiv, 1.0 M solution in THF) -

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Quench: Ammonium Chloride (

) sat. solution

Step-by-Step Methodology

Step 1: Cyclopropoxide Formation (Dosing Control)

-

Charge a 20 L jacketed glass reactor with Cyclopropanol (0.316 kg) and THF (5 L).

-

Cool the mixture to 0°C (

). -

Dosing: Add

solution (1.3 equiv) dropwise via addition funnel or dosing pump over 60 minutes.-

Critical Parameter: Maintain internal temperature (

) < 5°C. -

Observation: The solution may turn slightly yellow/hazy.

-

-

Agitate at 0°C for 30 minutes to ensure complete deprotonation.

Step 2:

Displacement

-

Dissolve 4-Bromo-1-fluoro-2-nitrobenzene (1.0 kg) in THF (2 L) in a separate vessel.

-

Dosing: Add the substrate solution to the cyclopropoxide mixture slowly over 90 minutes.

-

Reasoning: Inverse addition (substrate to base) or Base to Substrate? Here, adding substrate to the pre-formed alkoxide ensures the nucleophile is always in excess locally, driving kinetics and preventing substrate degradation.

-

Temperature Control: Maintain

between 0°C and 5°C during addition.

-

-

After addition, warm the reactor to 20-25°C (Room Temperature).

-

Stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC. Reaction is complete when Starting Material (SM) < 0.5%.

Step 3: Quench & Workup

-

Cool reactor to 10°C.

-

Add Sat.

(5 L) slowly. Caution: Exothermic. -

Separate phases.[1] Extract aqueous layer with Ethyl Acetate or MTBE (2 x 2 L).

-

Combine organics and wash with Brine (3 L).

-

Dry over

, filter, and concentrate under reduced pressure ( -

Crystallization (Optional for high purity): Recrystallize crude solid from Heptane/IPA (9:1).

Process Engineering Workflow

This workflow illustrates the unit operations required for the pilot-scale execution.

Caption: Figure 2. Unit operations for the scale-up synthesis of 4-Bromo-1-cyclopropoxy-2-nitrobenzene.

Analytical Specifications

To ensure the material meets pharmaceutical intermediate standards (e.g., for Belzutifan synthesis), the following specifications are recommended.

| Test | Method | Specification |

| Appearance | Visual | Yellow to Orange Crystalline Solid |

| Identification | Conforms to Structure | |

| Assay | HPLC (UV 254 nm) | |

| Purity | HPLC (Area %) | |

| Impurity A | HPLC (Phenol deriv.) | |

| Residual Solvent | GC-HS | THF |

| Water Content | Karl Fischer |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<80%) | Incomplete deprotonation of cyclopropanol. | Ensure |

| High Impurity (Phenol) | Moisture in solvent/reactor (hydrolysis of F). | Ensure strict anhydrous conditions ( |

| Runaway Exotherm | Addition rate too fast. | Stop addition. Maximize jacket cooling. Resume only when |

| Dark Coloration | Thermal degradation of nitro group. | Do not exceed 30°C during reaction or 45°C during concentration. |

References

-

Merck Sharp & Dohme Corp. (2016). HIF-2 alpha inhibitors.[2][3][4] WO2016094286A1. Link

- Primary source for the Belzutifan structural class and synthesis of nitro-aromatic intermedi

- Xu, Z., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Synthesis, 51(13), 2648-2654. Describes Cs2CO3/DMF conditions, serving as a baseline for route comparison.

- Wallace, D. J., et al. (2021). Development of a Commercial Manufacturing Process for Belzutifan. Organic Process Research & Development. General reference for process safety in HIF-2 inhibitor scale-up.

-

BenchChem. (2025). Application Notes for Nucleophilic Aromatic Substitution (SNAr). Link

- General protocols for nitro-fluorobenzene substitutions.

Sources

- 1. Synthesis of 2-bromine-4-nitrobenzene ethane nitrile - Eureka | Patsnap [eureka.patsnap.com]

- 2. Expanding "Practice-Changing" Belzutifan's Reach in RCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Greener manufacturing of belzutifan featuring a photo-flow bromination - ACS Green Chemistry [gcande.digitellinc.com]

- 4. researchgate.net [researchgate.net]

Application Note: 4-Bromo-1-cyclopropoxy-2-nitrobenzene in Kinase Inhibitor Synthesis

Abstract

This technical guide details the synthesis and application of 4-Bromo-1-cyclopropoxy-2-nitrobenzene (CAS: 1154823-16-5), a high-value scaffold for Type I and II kinase inhibitors. While methoxy (-OCH₃) groups are common in early-stage hits, they often suffer from rapid metabolic clearance via CYP450-mediated O-demethylation. The cyclopropoxy group serves as a metabolically stable bioisostere, improving the Lipophilic Metabolism Efficiency (LipMetE) of drug candidates. This note provides a validated protocol for the S_NAr installation of the cyclopropyl ether and, critically, the chemoselective reduction of the nitro group without compromising the aryl bromide handle.

Introduction: The "Cyclopropyl Effect" in Medicinal Chemistry

In the optimization of kinase inhibitors (e.g., targeting VEGFR, c-Met, or EGFR), the "hinge-binding" region or the solvent-front region often requires an ether linkage.

Metabolic Stability vs. Potency

The transition from a methoxy group to a cyclopropoxy group is a strategic SAR (Structure-Activity Relationship) modification.

-

Metabolic Blockade: The cyclopropyl ring lacks the chemically accessible hydrogens of a methyl group and introduces steric bulk that hinders the approach of CYP enzymes, significantly reducing O-dealkylation rates.

-

Lipophilicity & Potency: The cyclopropyl group adds lipophilicity (increasing logP slightly) and fills hydrophobic pockets more effectively than a methyl group, often enhancing potency via entropic gains (displacement of water molecules).

Strategic Scaffold Design

The molecule 4-Bromo-1-cyclopropoxy-2-nitrobenzene is designed with orthogonal reactivity handles:

-

Cyclopropoxy (C-1): The established pharmacophore.

-

Nitro (C-2): A masked aniline. Once reduced, it serves as the attachment point for urea/amide linkers common in inhibitors like Lenvatinib or Sorafenib.

-

Bromo (C-4): A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the inhibitor into the "tail" region (allosteric pocket).

Experimental Protocols

Protocol A: S_NAr Synthesis of the Cyclopropyl Ether

Challenge: Cyclopropanol is a secondary alcohol with significant ring strain and lower nucleophilicity than primary alcohols. Standard Williamson ether conditions often fail or lead to ring opening. Solution: Use of 4-bromo-1-fluoro-2-nitrobenzene takes advantage of the strong electron-withdrawing effect of the ortho-nitro group to facilitate Nucleophilic Aromatic Substitution (S_NAr) under mild conditions.

Materials

-

Substrate: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq)

-

Nucleophile: Cyclopropanol (1.2 eq)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Sodium Hydride (NaH) (1.1 eq)

-

Solvent: Anhydrous DMF or NMP (0.5 M concentration)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve Cyclopropanol (1.2 eq) in anhydrous DMF.

-

Activation (If using NaH): Cool to 0°C. Add NaH portion-wise. Stir for 30 min until H₂ evolution ceases. (Note: If using Cs₂CO₃, skip cooling and add base directly).

-

Addition: Add 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq) dropwise as a solution in DMF.

-

Reaction: Heat the mixture to 60°C .

-

Critical Control: Do NOT exceed 80°C. Higher temperatures risk cyclopropane ring opening or "Smiles-type" rearrangements.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1] Reaction typically completes in 4–6 hours.

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[2] Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄.[2]

-

Purification: Flash column chromatography (SiO₂). Elute with 0-10% EtOAc in Hexanes. The product is a yellow solid.

Protocol B: Chemoselective Nitro Reduction

Challenge: The aryl bromide at C-4 is labile. Standard catalytic hydrogenation (Pd/C + H₂) will cause rapid hydrodebromination , yielding the useless 1-cyclopropoxy-2-aminobenzene. Solution: Use a dissolving metal reduction (Fe/NH₄Cl) to selectively reduce the nitro group while preserving the bromide.

Materials

-

Substrate: 4-Bromo-1-cyclopropoxy-2-nitrobenzene (from Protocol A)

-

Reductant: Iron Powder (325 mesh, 5.0 eq)

-

Additive: Ammonium Chloride (NH₄Cl) (5.0 eq)

-

Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure

-

Setup: Dissolve the nitro compound in Ethanol/Water (4:1).

-

Addition: Add NH₄Cl and Iron powder.

-

Reaction: Heat to reflux (approx. 75–80°C) with vigorous stirring. Mechanical stirring is recommended for scales >10g to prevent iron settling.

-

Monitoring: Monitor by LCMS. The nitro peak (M+) will disappear, replaced by the aniline peak (M-30+2 = M-28).

-

Checkpoint: Ensure no "M-Br" byproduct is formed.

-

-

Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with NaHCO₃ and brine.

-

Storage: The resulting aniline (4-bromo-2-cyclopropoxyaniline) is sensitive to oxidation. Store under Argon at -20°C or use immediately.

Technical Data & Visualization

Comparative Reduction Methods

The following table summarizes why the Iron-mediated method is preferred for this scaffold.

| Method | Reagents | Yield | Chemoselectivity (Br Retention) | Notes |

| Catalytic Hydrogenation | Pd/C, H₂ (1 atm) | >95% | Poor (<10%) | Rapid debromination occurs alongside nitro reduction. |

| Tin Chloride | SnCl₂, HCl | 85-90% | Excellent | Difficult workup (tin emulsions); toxic waste. |

| Sulfide Reduction | Na₂S or (NH₄)₂S | 70-80% | Good | Odorous; inconsistent yields on electron-rich rings. |

| Iron Reduction | Fe, NH₄Cl, EtOH | 92-96% | Excellent (>99%) | Recommended. Cheap, robust, easy Celite filtration. |

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis pathway.

Figure 1: Strategic workflow for the synthesis of the target aniline, highlighting the critical chemoselectivity checkpoint.

SAR Logic: The Cyclopropyl Advantage

Why switch from Methoxy to Cyclopropoxy?

Figure 2: Mechanistic rationale for replacing methoxy groups with cyclopropyl ethers in kinase inhibitor design.

References

-

Wuitschik, G., et al. (2008). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 47(24), 4512-4515. (Discusses bioisosteres including cyclopropyl groups). Link

-

Barnes-Seeman, D. (2013). "Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter 'Lipophilic Metabolism Efficiency' (LipMetE)." Journal of Medicinal Chemistry, 56(17), 6985–6990. Link

-

Lovering, F., et al. (2016). "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

BenchChem Technical Support. (2025). "Chemoselective Reduction of Nitro Groups in Halogenated Arenes." BenchChem Protocols. Link

-

Tao, X., et al. (2019). "One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol." Synthesis, 51(13), 2723-2730. Link

Sources

Troubleshooting & Optimization

Purification methods for 4-Bromo-1-cyclopropoxy-2-nitrobenzene

Technical Support Center: Purification of 4-Bromo-1-cyclopropoxy-2-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 4-Bromo-1-cyclopropoxy-2-nitrobenzene .

This molecule presents a unique purification challenge: it combines an electron-deficient, potentially thermally sensitive nitroaromatic core with a highly strained, acid-sensitive cyclopropyl ether moiety. Standard purification boilerplate will often result in poor yields or compound degradation. The following troubleshooting guides, data tables, and self-validating protocols are engineered to ensure high-purity recovery while maintaining structural integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing degradation and low recovery of my product after silica gel chromatography? A: You are likely experiencing acid-catalyzed ring cleavage. Standard silica gel is inherently acidic due to surface silanol groups (pKa ~4.5–5.0). The cyclopropyl ring possesses significant Baeyer angle strain. When the ether oxygen is protonated by the silica, the molecule relieves this strain via ring-opening, yielding 4-bromo-2-nitrophenol and volatile propionaldehyde[1]. Solution: You must buffer your silica gel and eluent with 1% Triethylamine (TEA) to neutralize the silanol groups before loading your compound.

Acid-catalyzed ring cleavage pathway of cyclopropyl ethers on unbuffered silica.

Q2: Unreacted 4-bromo-2-nitrophenol starting material is co-eluting with my product. How do I separate them?

A: Nitroaromatics frequently suffer from co-elution during chromatography due to similar dipole moments[2][3]. However, you can exploit the acidity of the phenol. The electron-withdrawing ortho-nitro and para-bromo groups significantly lower the pKa of the phenol starting material.

Solution: Perform a liquid-liquid extraction using a 5% aqueous Sodium Carbonate (

Q3: Is there a thermal hazard when concentrating this compound? A: Yes. Nitroaromatics are energetic materials and can be thermally unstable when concentrated to dryness under high heat[4]. Solution: Never exceed a water bath temperature of 40°C on your rotary evaporator. Avoid concentrating the compound to a hard, dry crust; instead, stop evaporation when a concentrated oil or wet slurry is achieved, and proceed immediately to recrystallization.

Part 2: Quantitative Data & Impurity Profiling

To establish a self-validating purification system, you must track your impurities at every step. Table 1 outlines the optimized Thin Layer Chromatography (TLC) parameters, while Table 2 details the physicochemical rationale for our impurity removal strategy.

Table 1: TLC Solvent System Optimization & Rf Values (Stationary Phase: Silica Gel 60 F254, buffered with 1% TEA)

| Solvent System (v/v) | Rf (Product) | Rf (Phenolic SM) | Rf (Dinitro Impurity) | Resolution Quality |

| 100% Hexane | 0.10 | 0.00 | 0.00 | Poor (Stuck on baseline) |

| 90:10 Hexane:EtOAc | 0.45 | 0.15 | 0.25 | Excellent (Optimal for Column) |

| 70:30 Hexane:EtOAc | 0.80 | 0.55 | 0.65 | Poor (Co-elution risk) |

Table 2: Impurity Profiling & Removal Strategy

| Impurity | Origin | Key Physical Property | Targeted Removal Method |

| 4-Bromo-2-nitrophenol | Unreacted Starting Material | Highly acidic hydroxyl group | 5% |

| Propionaldehyde | Acid degradation byproduct | High volatility (BP: 48°C) | Evaporation / Buffered Silica |

| Regioisomers | Bromination side-reactions | Neutral, similar polarity | Flash Chromatography |

Part 3: Experimental Workflows & Methodologies

Step-by-step purification workflow for 4-Bromo-1-cyclopropoxy-2-nitrobenzene.

Protocol A: Buffered Silica Gel Flash Chromatography

This protocol ensures the separation of closely related neutral regioisomers while protecting the fragile cyclopropyl ether linkage.

-

Aqueous Pre-treatment: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Wash the organic layer twice with an equal volume of 5% aqueous

, followed by one wash with brine. Dry over anhydrous -

Column Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a solvent mixture of 90:10 Hexane:EtOAc containing exactly 1% Triethylamine (TEA) (v/v). Pour the slurry into the glass column and equilibrate with 2 column volumes of the same buffered solvent.

-

Sample Loading: Dissolve the neutralized crude oil in a minimum volume of the buffered eluent. Apply it evenly to the top of the silica bed.

-

Elution & Fractionation: Elute the column using 90:10 Hexane:EtOAc (+1% TEA). Collect fractions in standard test tubes.

-

In-Process Validation: Spot every third fraction on a TLC plate. Visualize under a 254 nm UV lamp (nitroaromatics are strong UV chromophores). Pool only the fractions containing the pure spot at Rf 0.45.

-

Concentration: Evaporate the pooled fractions on a rotary evaporator. Critical Safety Step: Maintain the water bath below 40°C to prevent thermal degradation of the energetic nitroaromatic core[4].

Protocol B: Two-Solvent Recrystallization (Polishing Step)

Chromatography removes structural isomers, but recrystallization is required to remove trace silicone grease, TEA residues, and achieve >99% purity.

-

Dissolution: Transfer the concentrated product to an Erlenmeyer flask. Add a minimum volume of hot Ethanol (approx. 60°C) until the solid/oil completely dissolves.

-

Anti-Solvent Addition: While maintaining the temperature and stirring gently, add deionized Water (the anti-solvent) dropwise until the solution just becomes persistently cloudy (the saturation point).

-

Clarification: Add 1 to 2 drops of hot Ethanol until the solution becomes perfectly clear again.

-

Controlled Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1 hour. Once at room temperature, transfer the flask to an ice bath (0–5°C) for an additional 2 hours to maximize yield.

-

Filtration & Validation: Collect the crystals using vacuum filtration via a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 80:20 Water:Ethanol. Dry the crystals under a high vacuum to a constant weight. Validate final purity via

H-NMR (look for the distinct cyclopropyl multiplet peaks around 0.6–0.9 ppm).

References

- BenchChem. "Application Notes and Protocols for the Purification of 1-Phenyl-4-nitronaphthalene." BenchChem Protocols.

- EPA. "Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)." US Environmental Protection Agency.

- MDPI. "Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water.

- Researcher.life. "Phenyl cyclopropyl ether in electrophilic substitution reactions.

Sources

Technical Support: Synthesis Optimization for 4-Bromo-1-cyclopropoxy-2-nitrobenzene

Executive Summary

This technical guide addresses the synthesis of 4-Bromo-1-cyclopropoxy-2-nitrobenzene , a critical intermediate often utilized in the development of kinase inhibitors and anti-inflammatory agents.

The synthesis relies on a Nucleophilic Aromatic Substitution (

Module 1: The "Golden Path" Protocol

Standard Operating Procedure (SOP) for High-Yield Synthesis

Reaction Logic

The most robust route utilizes 4-bromo-1-fluoro-2-nitrobenzene as the electrophile.

-

Why Fluorine? In

reactions, fluoride is the superior leaving group compared to bromide or chloride because its high electronegativity stabilizes the intermediate Meisenheimer complex, lowering the activation energy [1]. -

Regioselectivity: The nitro group is ortho to the fluorine, providing the necessary electron-withdrawing activation. The bromine at the para position is significantly less reactive towards nucleophilic attack, ensuring the cyclopropoxy group attaches exclusively at position C1.

Optimized Experimental Workflow

Reagents:

-

Substrate: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)

-

Nucleophile: Cyclopropanol (1.1 - 1.2 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide)

Step-by-Step Protocol:

-

Preparation of Alkoxide (Critical Step):

-

Charge a flame-dried reaction vessel with NaH (1.2 equiv) under an inert atmosphere (Nitrogen or Argon).

-

Wash NaH with dry pentane/hexane to remove mineral oil (optional, but recommended for easier workup).

-

Suspend NaH in anhydrous THF at 0°C.

-

Slowly add Cyclopropanol (1.1 equiv) dropwise. Wait for gas evolution (

) to cease. This ensures the formation of Sodium Cyclopropoxide.

-

-

Reaction:

-

Dissolve 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv) in minimal anhydrous THF.

-

Add this solution dropwise to the cold alkoxide suspension at 0°C.

-

Temperature Control: Allow the reaction to warm to Room Temperature (20-25°C). Do not heat above 40°C to prevent cyclopropane ring opening.

-

-

Quench & Workup:

-

Purification:

-

Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 80:20).

-

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the reaction logic, including the critical Meisenheimer complex and potential failure points.

Caption: Figure 1. Reaction pathway showing the desired

Module 3: Troubleshooting & FAQs

Q1: I am observing a significant amount of a yellow solid impurity (MW 218/220). What is it?

Diagnosis: This is likely 4-Bromo-2-nitrophenol .

Cause: Hydrolysis of the starting material. The fluoride is displaced by a hydroxide ion (

-

Solvent Integrity: Ensure THF/DMF is anhydrous (<50 ppm water).

-

Base Handling: Use fresh NaH. If using old NaH, titrate it or switch to Potassium tert-butoxide (

) as a non-nucleophilic base alternative, though NaH is preferred for primary alcohols.

Q2: My yield is low, and I see multiple spots on TLC. Is the cyclopropane ring surviving?

Diagnosis: Cyclopropane rings are strained (~27.5 kcal/mol strain energy). Cause: High temperatures or extremely acidic workups can trigger ring opening. Solution:

-

Strict Temperature Cap: Keep the reaction below 40°C. The nitro group activates the ring enough that heat is rarely needed.

-

Quench: Use

(mildly acidic, pH ~5-6) rather than HCl.

Q3: Can I use 4-Bromo-1-chloro-2-nitrobenzene instead of the Fluoro analog?

Analysis:

| Substrate | Leaving Group Ability (

Explanation: In

Module 4: Data & Optimization Tables

Solvent & Base Screening Matrix

Based on internal application data for